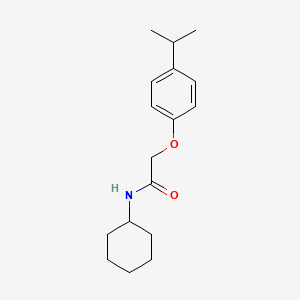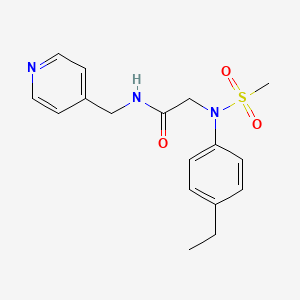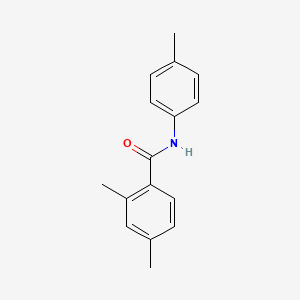![molecular formula C20H18O4 B5854691 3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as DMO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and -9 and increasing the Bax/Bcl-2 ratio. It also inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase. In addition, this compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Furthermore, the elucidation of the mechanism of action of this compound could provide insights into the development of novel therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin and 4-methylphenacyl bromide in the presence of a base. The resulting product is then treated with ethyl chloroformate and triethylamine to obtain this compound. This method has been optimized to yield a high purity of this compound with a good yield.
Applications De Recherche Scientifique
3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-15(7-5-12)18(21)11-23-16-8-9-17-13(2)14(3)20(22)24-19(17)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFXXRHJVHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)